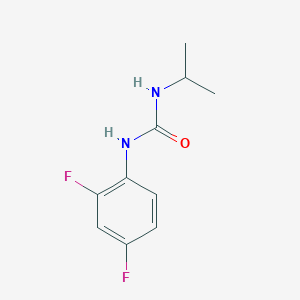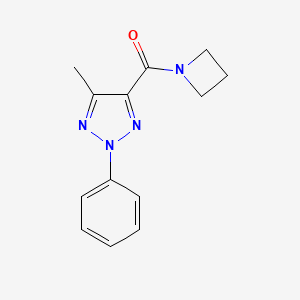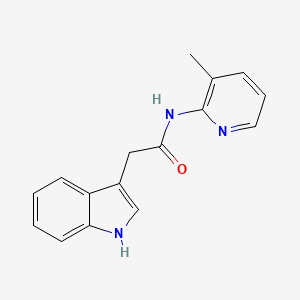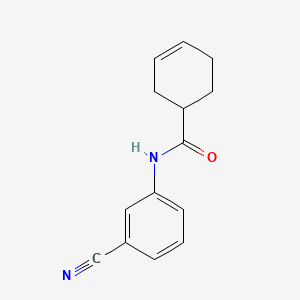
2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth, inflammation, and Alzheimer's disease progression. It is believed to bind to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in Alzheimer's disease progression. It has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent activity against cancer cells and enzymes involved in disease progression. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes or proteins. Additionally, its efficacy and safety in humans have not been fully established.
Orientations Futures
There are several future directions for the study of 2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. It may also be beneficial to study its efficacy and safety in animal models and in humans. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases beyond cancer and Alzheimer's disease.
Méthodes De Synthèse
2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide can be synthesized using various methods, including the reaction of 2,6-difluorobenzoyl chloride with 3-methylthiophenol in the presence of a base such as triethylamine. Another method involves the reaction of 2,6-difluorobenzoic acid with 3-methylthiophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield and purity of the compound can be optimized by using different solvents, temperatures, and reaction times.
Applications De Recherche Scientifique
2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of enzymes involved in the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
2,6-difluoro-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c1-19-10-5-2-4-9(8-10)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTARKBBRTBASBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)


![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)

![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)



![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)